tert-butyl 3-amino-5-chlorobenzoate
Description
Properties
CAS No. |
1513818-13-7 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-chlorobenzoate typically involves the esterification of 3-amino-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-amino-5-chlorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Various substituted benzoates.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Hydrolysis: 3-amino-5-chlorobenzoic acid.
Scientific Research Applications
tert-Butyl 3-amino-5-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- This contrasts with analogs like tert-butyl 3-fluorobenzoate, where fluorine’s inductive effect dominates .
- Stability: The tert-butyl group stabilizes the ester against hydrolysis, but bond dissociation energies (BDEs) vary with the heteroatom. For example, tert-butyl radicals attached to nitrogen (as in amines) dissociate at lower energies (~5.7 eV) compared to oxygen-linked analogs (~9 eV), suggesting reduced stability in amino-substituted derivatives .
Stability and Degradation Pathways
- Thermal Stability : The tert-butyl group’s BDE is influenced by adjacent substituents. In oxygen-linked esters, tert-butyl radicals dissociate at ~9 eV, but nitrogen-linked analogs (e.g., amines) show lower BDEs (~5.7 eV), implying faster degradation under thermal stress .
- Hydrolytic Stability : The electron-withdrawing chloro group may accelerate ester hydrolysis under basic conditions compared to fluorine or methyl substituents.
Q & A
Q. Q1. What are the optimal synthetic routes for tert-butyl 3-amino-5-chlorobenzoate, and how do reaction conditions influence yield?
Methodology :
- Step 1 : Start with 3-amino-5-chlorobenzoic acid. Protect the amino group using Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DMF) with a base like triethylamine .
- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm product identity with -NMR (e.g., tert-butyl proton signals at δ 1.4–1.5 ppm) .
- Critical Factors : Temperature (20–25°C avoids Boc group cleavage), solvent purity, and stoichiometric excess of Boc anhydride (1.2–1.5 eq) to maximize yield (typically 70–85%) .
Q. Q2. How can researchers purify this compound to achieve >95% purity?
Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 2:1) to separate unreacted starting materials.
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and dry under vacuum .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (expected [M+H] at m/z 256.1) .
Q. Q3. What analytical techniques are most reliable for characterizing this compound?
Methodology :
Q. Q4. How does the Boc-protected amino group influence stability during storage?
Methodology :
- Storage Conditions : Store at −20°C in anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic environments .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or benzoic acid derivatives) .
Advanced Research Questions
Q. Q5. How can regioselective functionalization of this compound be achieved for derivatization?
Methodology :
- Chlorine Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) in DMF at 80–100°C .
- Amino Group Activation : Deprotect Boc group with TFA (1:1 in DCM), then react with electrophiles (e.g., acyl chlorides or sulfonyl chlorides) .
- Monitoring : Track regioselectivity via -NMR (if fluorine-containing reagents are used) or LC-MS .
Q. Q6. What computational modeling approaches predict the reactivity of this compound in novel reactions?
Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media (e.g., DMSO for polar transition states) .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. Q7. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution?
Methodology :
- Solvent Screening : Test reactions in DMSO (polar aprotic), ethanol (protic), and toluene (nonpolar). Monitor reaction rates via in-situ IR or -NMR .
- Kinetic Analysis : Protic solvents may stabilize transition states via hydrogen bonding, accelerating reactions (e.g., SNAr with amines) but risking Boc deprotection .
- Data Interpretation : Use Kamlet-Taft parameters to quantify solvent effects on yield and selectivity .
Q. Q8. What are the degradation pathways of this compound under acidic/basic conditions?
Methodology :
- Forced Degradation : Expose to 0.1M HCl (24 hours, 25°C) or 0.1M NaOH (6 hours, 40°C).
- Product Identification : LC-MS/MS detects cleavage products (e.g., 3-amino-5-chlorobenzoic acid, m/z 170.0) .
- Mechanistic Insight : Base-induced ester hydrolysis follows pseudo-first-order kinetics; acid conditions protonate the Boc group, leading to tert-butyl cation elimination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
